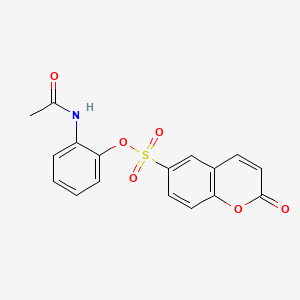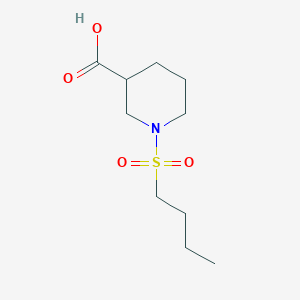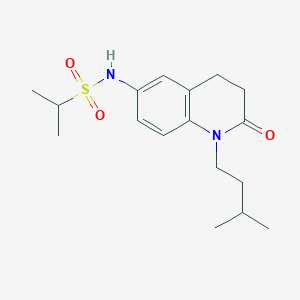
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research has identified the antimicrobial properties of compounds related to 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile. For instance, studies have synthesized and evaluated compounds like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found them to possess good or moderate activities against test microorganisms, showcasing their potential in antimicrobial applications (Bektaş et al., 2007). Similarly, the synthesis of derivatives like 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole compounds from furan-2-carbohydrazide, which included piperazine or morpholine moiety, demonstrated antimicrobial activities against tested microorganisms, highlighting the compound's role in developing new antimicrobial agents (Başoğlu et al., 2013).
Molecular Docking and Anti-Cancer Properties
The compound's derivatives have been studied for their potential in cancer treatment. For example, a detailed study on benzimidazole derivatives bearing 1,2,4-triazole revealed insights into the anti-cancer properties of these compounds. The research involved density functional theory and molecular docking, showcasing the compound's relevance in understanding and developing anti-cancer agents (Karayel, 2021).
Pharmaceutical Radiochemistry
In the realm of pharmaceutical radiochemistry, carbon-11-labeled arylpiperazinylthioalkyl derivatives related to the compound have been synthesized for imaging serotonin receptors using positron emission tomography (PET), highlighting the compound's significance in medical diagnostics and pharmaceutical studies (Gao et al., 2012).
Synthesis and Chemical Transformations
The compound and its derivatives are also pivotal in various synthetic and chemical transformation studies. Research into the chemical reactivity of related compounds like 6-methylchromone-3-carbonitrile towards nucleophilic reagents has led to the synthesis of a variety of heterocyclic systems, demonstrating the compound's role in chemical synthesis and transformation studies (Ibrahim & El-Gohary, 2016).
Crystal Structure and Supramolecular Chemistry
Investigations into the crystal structure and supramolecular assembly of derivatives like 1-halobenzoyl-4-(2-methoxyphenyl)piperazines have provided valuable insights into the structural and molecular properties of these compounds, contributing to the field of crystallography and supramolecular chemistry (Chinthal et al., 2021).
properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-30-18-7-4-16(5-8-18)22-26-19(15-25)24(33-22)28-12-10-27(11-13-28)23(29)17-6-9-20(31-2)21(14-17)32-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPMUKLDBSJOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2631369.png)







![1-benzyl-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2631384.png)


